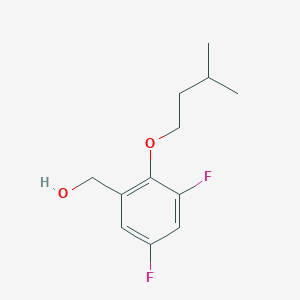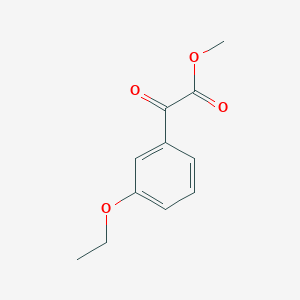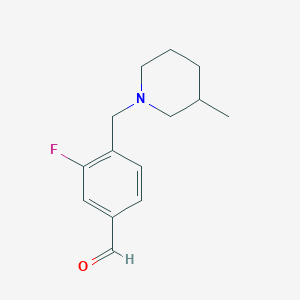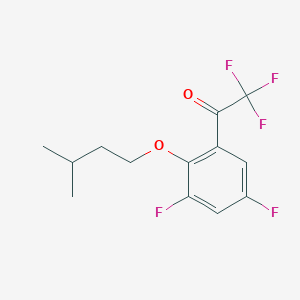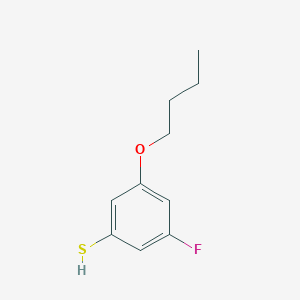
3-n-Butoxy-5-fluorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-n-Butoxy-5-fluorothiophenol: is an organic compound that belongs to the class of thiophenols. Thiophenols are sulfur analogs of phenols, where the oxygen atom in the phenol is replaced by a sulfur atom. This compound is characterized by the presence of a butoxy group at the third position and a fluorine atom at the fifth position on the thiophenol ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Butoxy-5-fluorothiophenol typically involves the following steps:
Nucleophilic Substitution:
Fluorination: The fluorine atom is introduced at the fifth position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution and fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-n-Butoxy-5-fluorothiophenol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in substitution reactions where the butoxy or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenols depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-n-Butoxy-5-fluorothiophenol is used as a building block in organic synthesis. It can be used to introduce butoxy and fluorine functionalities into complex molecules, which can alter their chemical and physical properties.
Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its unique structure can be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-n-Butoxy-5-fluorothiophenol depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The butoxy and fluorine groups can influence the reactivity and selectivity of the compound by altering the electron density on the thiophenol ring.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by the specific applications and reactions it is used in. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
- 3-n-Butoxy-4-fluorothiophenol
- 3-n-Butoxy-5-chlorothiophenol
- 3-n-Butoxy-5-bromothiophenol
Comparison:
- 3-n-Butoxy-4-fluorothiophenol: Similar structure but with the fluorine atom at the fourth position. This positional change can affect the compound’s reactivity and properties.
- 3-n-Butoxy-5-chlorothiophenol: Contains a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can influence the compound’s chemical behavior.
- 3-n-Butoxy-5-bromothiophenol: Contains a bromine atom instead of fluorine. Bromine is larger and less electronegative than fluorine, leading to different reactivity and properties.
Uniqueness: 3-n-Butoxy-5-fluorothiophenol is unique due to the presence of both butoxy and fluorine groups, which can impart specific chemical and physical properties. The combination of these groups can enhance the compound’s reactivity and selectivity in various chemical reactions.
Propiedades
IUPAC Name |
3-butoxy-5-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-2-3-4-12-9-5-8(11)6-10(13)7-9/h5-7,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZORTFFCITTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)S)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



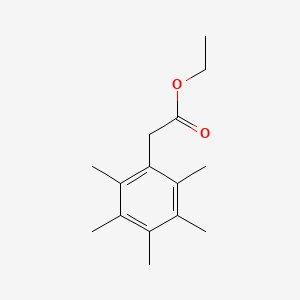


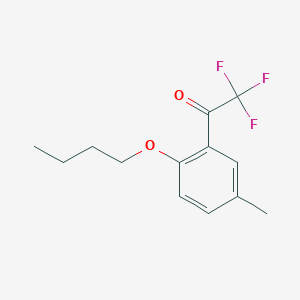
![4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B8001497.png)
